6-Ethyl-2-naphthalenol
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Overview
Description
6-Ethyl-2-naphthalenol is a chemical compound belonging to the family of naphthalenols. It is characterized by a molecular formula of C12H12O and a molecular weight of 172.22 g/mol. This compound is a white crystalline solid and has garnered significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-naphthalenol can be achieved through various synthetic routes. One common method involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-naphthol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: A base such as potassium carbonate or sodium hydroxide
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the hydroxyl group can yield the corresponding ethyl-naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 6-ethyl-2-naphthoquinone.
Reduction: Formation of 6-ethyl-2-naphthalene.
Substitution: Formation of halogenated derivatives such as 6-ethyl-2-bromo-naphthalenol.
Scientific Research Applications
6-Ethyl-2-naphthalenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-naphthalenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group at the second position of the naphthalene ring.
6-Methyl-2-naphthalenol: Similar structure but with a methyl group instead of an ethyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position of the naphthalene ring.
Comparison: 6-Ethyl-2-naphthalenol is unique due to the presence of an ethyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to 2-naphthol, the ethyl group can enhance lipophilicity and potentially alter its interaction with biological targets. The presence of the ethyl group also distinguishes it from 6-methyl-2-naphthalenol, which has different steric and electronic properties .
Properties
IUPAC Name |
6-ethylnaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFMPNDTINUJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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